molecular formula C17H13FN2O2 B422339 N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide CAS No. 428487-58-5

N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide

Cat. No.: B422339
CAS No.: 428487-58-5
M. Wt: 296.29g/mol
InChI Key: IHPRFXABLADVBE-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is a synthetic indole derivative of significant interest in medicinal chemistry and pharmaceutical research. The compound features a 1H-indole scaffold bearing a formyl group at the 3-position and an acetamide side chain at the 1-position, which is further substituted with a 4-fluorophenyl group. This structure incorporates key pharmacophores that are frequently explored in drug discovery. Indole derivatives are recognized as privileged structures in medicinal chemistry due to their wide presence in biologically active compounds and natural products . The indole nucleus is known to possess immense biological potential, with derivatives demonstrating a broad spectrum of pharmacological activities including antiviral, anti-inflammatory, anticancer, anti-HIV, antimicrobial, and antitubercular properties . The specific substitution pattern on this molecule—combining the fluorophenyl moiety with the formyl-indole acetamide structure—makes it a valuable intermediate for the design and synthesis of novel bioactive compounds. Researchers can utilize the reactive formyl group for further chemical modifications through condensation, nucleophilic addition, or other transformation reactions to create diverse chemical libraries for biological screening. Related acetamide-linked indole derivatives have been investigated in pharmaceutical research for various therapeutic applications, with some structural analogs being explored as intermediates in the preparation of compounds with neuroprotective potential . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions and consult relevant safety data sheets prior to use.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-(3-formylindol-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2/c18-13-5-7-14(8-6-13)19-17(22)10-20-9-12(11-21)15-3-1-2-4-16(15)20/h1-9,11H,10H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHPRFXABLADVBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC=C(C=C3)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly due to its potential anticancer and antimicrobial properties. This article synthesizes current research findings on its biological activity, including cytotoxicity, molecular interactions, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H10FN2O2\text{C}_{13}\text{H}_{10}\text{F}\text{N}_{2}\text{O}_{2}

This compound features a fluorinated phenyl group and an indole moiety, which are known to enhance biological activity due to their ability to interact with various biological targets.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against several cancer cell lines, including MDA-MB-231 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer). The results indicate that this compound exhibits moderate to high antiproliferative activity.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MDA-MB-23115.4
A54912.8
HT-2918.5

The presence of the formyl group at the 3-position of the indole framework is crucial for enhancing the interaction with biological receptors, thereby increasing anticancer activity. This suggests that modifications at this position can lead to improved efficacy against cancer cells.

The mechanism by which this compound exerts its cytotoxic effects involves the induction of apoptosis in cancer cells. Studies have shown that this compound triggers caspase-dependent pathways, particularly through the activation of caspase-3 and caspase-8, while having minimal effect on caspase-9 activity. This pathway is critical for programmed cell death and highlights the compound's potential as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. Preliminary findings indicate that it exhibits significant antibacterial effects against various pathogens.

Table 2: Antimicrobial Activity

PathogenMIC (µg/mL)Reference
Staphylococcus aureus0.5
Escherichia coli1.0
Candida albicans0.75

The minimum inhibitory concentration (MIC) values suggest that the compound could be a promising candidate for further development as an antimicrobial agent.

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of electron-withdrawing groups such as fluorine enhances the lipophilicity and metabolic stability of the compound, which contributes to its biological activity. Variants of this compound with different substituents at the phenyl ring have been synthesized and tested, demonstrating varying degrees of cytotoxicity and antimicrobial efficacy.

Table 3: SAR Insights

SubstituentEffect on ActivityReference
FluorineIncreases potency
MethylModerate effect
TrifluoromethylSignificant increase

These findings emphasize the importance of chemical modifications in optimizing the biological activity of indole-based compounds.

Scientific Research Applications

Medicinal Chemistry Applications

N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide belongs to the indole derivative family, which is known for various pharmacological properties. The presence of the formyl group and the fluorophenyl moiety enhances its interaction with biological targets, making it a candidate for drug development.

Anticancer Activity

Indole derivatives have been extensively studied for their anticancer properties. The structural features of this compound may allow it to inhibit tumor growth by interfering with critical cellular pathways. Research indicates that compounds with similar structures can induce apoptosis in cancer cells by activating specific signaling pathways .

Antimicrobial Properties

The compound's potential antimicrobial activity is another area of interest. Indole derivatives are known to exhibit antibacterial and antifungal effects, potentially disrupting microbial cell membranes or inhibiting essential enzymatic functions . Empirical studies are required to evaluate the specific efficacy of this compound against various pathogens.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. The following table summarizes key structural features and their potential impact on activity:

Structural Feature Impact on Activity
Formyl GroupEnhances binding affinity to biological targets
Fluorophenyl MoietyImproves lipophilicity and metabolic stability
Acetamide LinkageIncreases solubility and bioavailability

Case Studies and Research Findings

Several studies have evaluated compounds similar to this compound, providing insights into its potential applications:

Antitubercular Activity

Research has shown that indole derivatives can exhibit antitubercular activity. For instance, a series of N-substituted indole derivatives demonstrated significant inhibitory effects against Mycobacterium tuberculosis, suggesting that modifications in the indole structure can lead to improved efficacy .

Antiplasmodial Activity

Studies on related indole compounds have revealed promising antiplasmodial effects against Plasmodium falciparum, the causative agent of malaria. The incorporation of specific substituents has been linked to enhanced activity, indicating that this compound could be explored further in this context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Phenyl Ring

N-(3,4-Dimethoxyphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide (K788-4304)
  • Structural Difference : The phenyl ring has 3,4-dimethoxy substituents instead of 4-fluoro.
  • Implications : Methoxy groups are electron-donating, increasing electron density on the phenyl ring, which may alter binding affinity compared to the electron-withdrawing fluorine atom in the target compound. This could influence interactions with hydrophobic pockets or π-π stacking in target proteins .
N-(4-Chlorophenyl)-2-(1H-indol-3-yl)acetamide
  • Structural Difference : The indole lacks the C3 formyl group, and the phenyl substituent is chloro instead of fluoro.

Modifications to the Acetamide Linker and Indole Core

N-(4-Fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide (TCS 1105)
  • Structural Difference : The acetamide linker is replaced with a 2-oxoacetamide group, and the 4-fluorophenyl is connected via a benzyl group.
  • The 2-oxoacetamide may engage in additional dipole interactions, as seen in TSPO ligands like FGIN-1–27 .
2-(2-(4-Fluorophenyl)-1H-indol-3-yl)-N,N-dihexylacetamide (FGIN-1–27)
  • Structural Difference : The acetamide nitrogen is substituted with two hexyl chains instead of a single 4-fluorophenyl group.
  • Implications: The dihexyl chains increase lipophilicity, favoring membrane localization and interaction with lipid-rich targets like the translocator protein (TSPO).

Functional Group Variations on the Indole Core

N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (10j)
  • Structural Difference : The indole core has a 4-chlorobenzoyl group at N1, a methyl group at C2, and a methoxy group at C4.
  • However, the complexity may reduce synthetic accessibility compared to the simpler target compound .

Physicochemical and Pharmacokinetic Comparisons

Lipophilicity and Solubility

  • Fluorophenyl vs. Chlorophenyl : Fluorine’s lower lipophilicity (π = 0.14) compared to chlorine (π = 0.71) may improve aqueous solubility while retaining target affinity .
  • Formyl Group Impact: The polar formyl group in the target compound enhances solubility relative to non-polar substituents like methyl or chloro .

Preparation Methods

Indole Core Functionalization

The indole scaffold is typically synthesized via Fischer indole synthesis or modified Friedel-Crafts alkylation. For example, Friedel-Crafts acylation of 4-fluorobenzene with chloroacetyl chloride in the presence of AlCl₃ yields 4-fluorophenacyl chloride, which is subsequently condensed with substituted anilines to form intermediate indole precursors. Cyclization using ZnCl₂ or POCl₃ under reflux conditions completes the indole ring system.

Formylation at the 3-Position

Introducing the formyl group at the indole’s 3-position is achieved through Vilsmeier-Haack formylation or oxidation of hydroxymethyl intermediates. A patent by WO2011086584A2 describes the oxidation of N-butyl-2-((4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetamide using sodium hypochlorite and the AZADO/KBr catalyst system in methylene chloride. This method, adapted for the target compound, achieves formylation with >90% efficiency while minimizing over-oxidation.

Acetamide Coupling

The final step involves coupling the formylated indole with 4-fluorophenyl acetamide. Dicyclohexylcarbodiimide (DCC) or ethyl chloroformate are employed as coupling agents in anhydrous dichloromethane or tetrahydrofuran (THF) at 20–40°C. The reaction typically proceeds via activation of the carboxylic acid group, followed by nucleophilic attack by the 4-fluorophenylamine derivative.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Optimal solvents vary by reaction stage:

  • Formylation : Chlorinated solvents (e.g., CH₂Cl₂) enhance electrophilic substitution rates.

  • Amidation : Polar aprotic solvents (e.g., THF) improve solubility of intermediates.
    Reaction temperatures are maintained between 20°C (for sensitive steps) and 100°C (for cyclization).

Catalytic Systems

  • Oxidation Catalysts : AZADO/KBr enables selective oxidation of hydroxymethyl to formyl groups without degrading the indole ring.

  • Coupling Agents : DCC achieves 85–92% yields in amide bond formation, though side reactions with residual hydroxyl groups necessitate careful purification.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for two dominant synthesis routes:

ParameterRoute A (Vilsmeier-Haack)Route B (Hydroxymethyl Oxidation)
Starting Material 3-Unsubstituted indole3-Hydroxymethyl indole derivative
Formylation Agent POCl₃/DMFNaClO/AZADO
Yield 78%91%
Purity 95% (HPLC)98% (HPLC)
Key Advantage Single-step formylationHigher selectivity

Route B is preferred for industrial-scale synthesis due to superior yields and reduced byproducts.

Challenges and Mitigation Strategies

Byproduct Formation

  • N-Alkylation vs. O-Alkylation : Competing alkylation during indole functionalization is minimized using bulky bases (e.g., DBU) to favor N-alkylation.

  • Over-Oxidation : AZADO’s nitroxyl radical selectively oxidizes primary alcohols to aldehydes without progressing to carboxylic acids.

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves unreacted starting materials.

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 136–138°C).

Scalability and Industrial Applications

The patent-published Route B has been scaled to kilogram quantities with consistent yields (89–91%). Critical factors for scalability include:

  • Catalyst Recycling : AZADO is recoverable via aqueous extraction, reducing costs.

  • Continuous Flow Systems : Automated temperature control in oxidation steps enhances reproducibility .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formylation of the indole ring at the 3-position using Vilsmeier-Haack conditions (POCl₃/DMF) to introduce the aldehyde group.
  • Step 2 : Alkylation or coupling of the formylated indole with a fluorophenyl acetamide precursor. For example, a nucleophilic substitution reaction between 3-formylindole and N-(4-fluorophenyl)-2-chloroacetamide in the presence of a base (e.g., K₂CO₃) .
  • Characterization : Confirm structure via 1H^1 \text{H}-NMR (e.g., δ 9.8–10.0 ppm for formyl protons), 13C^{13} \text{C}-NMR, and HRMS to validate molecular weight .

Q. Which spectroscopic techniques are critical for structural validation?

  • Nuclear Magnetic Resonance (NMR) :
    • 1H^1 \text{H}-NMR identifies protons (e.g., formyl proton at δ ~10 ppm, aromatic protons in the 7.0–8.5 ppm range).
    • 13C^{13} \text{C}-NMR confirms carbonyl carbons (e.g., formyl C=O at ~190 ppm, acetamide C=O at ~170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+^+ for C₁₇H₁₄FN₂O₂ requires exact mass 297.1034) .

Q. What solubility and formulation considerations are relevant for in vitro assays?

  • Solubility : Typically dissolved in DMSO (10–50 mM stock solutions) due to low aqueous solubility. Co-solvents like PEG-400 or cyclodextrins may enhance solubility for biological testing .
  • Stability : Monitor degradation via HPLC under storage conditions (e.g., -20°C in dark) to ensure compound integrity .

Advanced Research Questions

Q. How does the 3-formyl group influence biological activity compared to other indole substituents?

  • Structure-Activity Relationship (SAR) : The 3-formyl group enhances electrophilicity, enabling covalent interactions with biological nucleophiles (e.g., cysteine residues in target proteins). In contrast, electron-withdrawing groups (e.g., nitro, chloro) in related indole derivatives increase cytotoxicity by modulating apoptosis pathways (e.g., Bcl-2 inhibition) .
  • Functionalization : The formyl group serves as a handle for synthesizing Schiff base derivatives or conjugates with amines/hydrazides, expanding therapeutic potential .

Q. What crystallographic strategies resolve structural ambiguities in this compound?

  • Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between formyl and acetamide groups) .
  • Challenges : Crystallization may require slow evaporation from polar aprotic solvents (e.g., DMF/EtOH mixtures). Twinning or low-resolution data can be addressed with SHELXD for structure solution .

Q. How can researchers design experiments to analyze contradictory biological data across studies?

  • Orthogonal Assays : Cross-validate cytotoxicity results using MTT, apoptosis (Annexin V), and caspase-3 activation assays.
  • Control Experiments : Compare activity against structurally similar analogs (e.g., N-(4-chlorophenyl)-2-(1H-indol-3-yl)acetamide in ) to isolate substituent effects.
  • Dose-Response Curves : Ensure IC₅₀ values are consistent across multiple cell lines (e.g., MCF-7, HepG2) to confirm target specificity .

Q. What computational tools predict pharmacokinetic properties and binding modes?

  • ADME Prediction : Tools like SwissADME calculate logP (e.g., ~2.5 for this compound), suggesting moderate membrane permeability. Acidic pKa (~13.9) indicates limited ionization at physiological pH .
  • Molecular Docking : Use AutoDock Vina to model interactions with targets like Bcl-2 or kinases. Focus on formyl and fluorophenyl groups as key binding motifs .

Q. How can synthetic yields be optimized for scale-up in structure-activity studies?

  • Catalysis : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for indole-fluorophenyl coupling, improving yields from <10% to >50% .
  • Purification : Use flash chromatography (hexane/EtOAc gradient) or recrystallization (EtOH/H₂O) to isolate pure product .

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